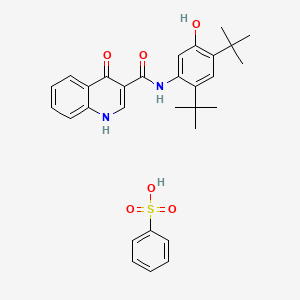

Ginsenoside Rh4

概述

描述

人参皂苷Rh4是一种稀有的皂苷类化合物,来源于人参的根部,人参是一种传统药用草本植物,在东亚国家广泛使用。 人参皂苷是人参的主要生物活性成分,人参皂苷Rh4因其多种药理作用而备受关注,包括抗炎、抗癌和保肝作用 .

作用机制

人参皂苷Rh4通过多种分子靶点和通路发挥作用:

生化分析

Biochemical Properties

Ginsenoside Rh4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to significantly inhibit the TLR4-MyD88-MAPK signaling pathway . This interaction plays a crucial role in alleviating antibiotic-induced intestinal inflammation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to restrict the viability and Ki67 expression in hepatocellular carcinoma (HCC) cells exposed to lipopolysaccharide (LPS) . It also reduces the elevated migration and invasion of HCC cells triggered by LPS .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound has been found to target HDAC4/IL-6/STAT3 signaling, thereby suppressing inflammation-related HCC progression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown to greatly improve the pathological phenotype, gut barrier disruption, and intestinal inflammation in mice that had been antibiotic-induced . It also has been observed to have long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, Rh4 has been shown to improve the learning ability of Alzheimer’s disease mice, reduce hippocampal neuronal apoptosis and Aβ deposition, and regulate AD-related pathways such as the tricarboxylic acid cycle and the sphingolipid metabolism .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, this compound has been found to restore bile acid metabolism through the FXR signaling pathway and reduce hepatic lipid metabolism as well as inflammatory infiltration .

准备方法

合成路线和反应条件: 人参皂苷Rh4可以通过其他人参皂苷的酸转化来合成。 例如,从100 mg的人参皂苷Rh1中,在120°C下用甲酸处理4小时,可以生成18.7 mg的人参皂苷Rh4 。该方法涉及糖苷键的水解,导致形成所需的化合物。

工业生产方法: 人参皂苷Rh4的工业生产通常涉及使用微生物培养的生物转化。 酶法转化利用特定的糖苷酶水解人参皂苷的侧链糖基,从而生成Rh4等稀有人参皂苷 。这种方法因其效率和特异性而具有优势。

化学反应分析

反应类型: 人参皂苷Rh4会经历各种化学反应,包括氧化、还原和取代。这些反应对于改变其结构和增强其生物活性至关重要。

常用试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常用氧化剂在分子中引入含氧官能团。

还原: 使用硼氢化钠等还原剂将羰基还原为羟基。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子或胺,以取代特定的官能团。

科学研究应用

化学:

- 用作合成其他生物活性人参皂苷的前体。

- 用于研究皂苷的构效关系。

生物学:

- 研究其在调节肠道微生物群及其代谢产物,如胆汁酸和短链脂肪酸中的作用 .

- 研究其对细胞过程的影响,如凋亡和自噬。

医学:

行业:

- 潜在用于开发功能性食品和膳食补充剂,旨在改善肝脏健康和减少炎症。

相似化合物的比较

人参皂苷Rh4因其特定的药理特性和分子结构而区别于其他人参皂苷。类似的化合物包括:

人参皂苷Rh1: 具有相似的结构,但在糖苷键连接方面有所不同,导致生物活性差异。

人参皂苷Rh2: 以其抗癌特性而闻名,但与Rh4相比,其糖基部分不同。

人参皂苷Rg3: 表现出很强的抗癌作用,但在羟基化模式方面有所不同。

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZTXYFOXQFKYRP-TXRYYSRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317113 | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174721-08-5 | |

| Record name | Ginsenoside Rh4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174721-08-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ginsenoside Rh4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What cellular processes does ginsenoside Rh4 influence in cancer cells?

A1: this compound has demonstrated anti-proliferative effects in various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis (programmed cell death), promote cell cycle arrest, and enhance sensitivity to ferroptosis (an iron-dependent form of cell death) [, , , , ]. It has also been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT) [, ].

Q2: How does this compound exert its anti-tumor effects?

A2: Studies suggest that this compound can modulate various signaling pathways involved in tumor development and progression. These include:

- JAK2/STAT3 signaling: By inhibiting this pathway, this compound can suppress EMT and metastasis in lung adenocarcinoma [].

- Wnt/β-catenin signaling: this compound can target this pathway to suppress metastasis and the expression of c-Myc, a transcription factor involved in cancer, in esophageal squamous cell carcinoma [].

- SIX1-dependent TGF-β/Smad2/3 signaling: By targeting this pathway, this compound can suppress metastasis in gastric cancer [].

- NRF2 pathway: Inhibition of the NRF2 pathway by this compound can sensitize renal cell carcinoma cells to ferroptosis [].

Q3: Beyond cancer, what other therapeutic applications are being explored for this compound?

A3: Research suggests that this compound may hold promise in addressing other conditions, including:

- Idiopathic pulmonary fibrosis (IPF): this compound has shown potential in alleviating IPF by enhancing the CXCL9–CXCR3 axis and inhibiting the coagulation cascade signaling pathway [].

- Ethanol-induced gastric mucosal injury: this compound exhibits gastroprotective effects by inhibiting the MAPK/NF-κB signaling pathway, mitigating inflammation, and reducing oxidative stress [].

- Antibiotic-induced intestinal inflammation: this compound may alleviate intestinal inflammation by regulating the TLR4-MyD88-MAPK pathway and modulating the gut microbiota composition [].

- Non-alcoholic fatty liver disease (NAFLD): Research indicates that this compound may improve hepatic lipid metabolism and inflammation in NAFLD models by targeting the gut-liver axis and modulating the FXR signaling pathway [].

- Amyloid β plaque and tau hyperphosphorylation: this compound has been shown to alleviate these hallmarks of Alzheimer’s disease by regulating neuroinflammation and the glycogen synthase kinase 3β signaling pathway [].

- Anemia: this compound displays potential in treating anemia, potentially by promoting extramedullary hematopoiesis [].

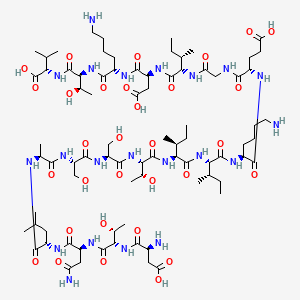

Q4: What is the chemical structure of this compound?

A4: this compound is a dammarane-type glycoside. Its chemical structure consists of a dammarane skeleton with a glucose molecule attached at the C-6 position. The double bond at C-20(22) has been characterized as (E) based on NOESY experiments [].

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C36H60O9, and its molecular weight is 620.84 g/mol.

Q6: What analytical techniques are commonly employed to study this compound?

A6: Various analytical methods are used to characterize, quantify, and monitor this compound, including:

- High-performance liquid chromatography (HPLC): This technique is frequently used to separate and quantify this compound in complex mixtures [, ].

- Liquid chromatography-mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying this compound in biological samples [].

- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, including the configuration of its double bonds [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-aminoethyl)-5-methoxy-1-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexanecarbonyl]benzimidazol-2-one;hydrochloride](/img/structure/B1139295.png)